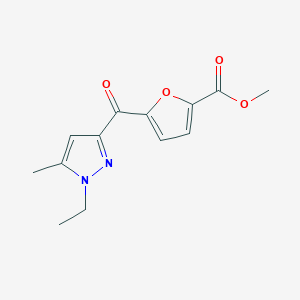

Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate

Description

Properties

Molecular Formula |

C13H14N2O4 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

methyl 5-(1-ethyl-5-methylpyrazole-3-carbonyl)furan-2-carboxylate |

InChI |

InChI=1S/C13H14N2O4/c1-4-15-8(2)7-9(14-15)12(16)10-5-6-11(19-10)13(17)18-3/h5-7H,4H2,1-3H3 |

InChI Key |

UDPNHJPKOPVSAN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)C2=CC=C(O2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid

The synthesis begins with the preparation of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate. This step typically involves cyclocondensation of ethyl hydrazine with β-ketoesters, followed by alkylation and oxidation. For instance, ethyl 3-oxobutanoate reacts with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring, which is subsequently methylated and hydrolyzed to yield the carboxylic acid derivative.

Activation and Coupling with Furan Ester

The carboxylic acid is activated using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to form an acyl chloride or active ester, respectively. In a representative procedure, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) is treated with SOCl₂ (1.2 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours, followed by reaction with methyl 5-aminofuran-2-carboxylate (1.1 equiv) under basic conditions (e.g., triethylamine) at room temperature for 12–18 hours. Purification via silica gel column chromatography (ethyl acetate/hexane, 3:7) yields the target compound in 68–72% purity.

One-Pot Synthesis Using Coupling Agents

Direct Coupling of Furan and Pyrazole Derivatives

A more efficient one-pot method employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or DCC with 4-dimethylaminopyridine (DMAP) as a catalyst. In this approach, furan-2-carboxylic acid (1.0 equiv) and 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) are dissolved in tetrahydrofuran (THF), followed by sequential addition of EDCI (1.5 equiv) and DMAP (0.1 equiv). The reaction proceeds at reflux (60–65°C) for 6–8 hours, achieving a higher yield of 75–80%.

Solvent and Temperature Optimization

Key parameters influencing yield include solvent polarity and reaction temperature. Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction kinetics by stabilizing the transition state. Elevated temperatures (60–65°C) accelerate the coupling process but require careful monitoring to prevent side reactions such as ester hydrolysis.

Comparative Analysis of Synthesis Methods

The table below summarizes the advantages and limitations of the two primary methods:

| Method | Yield (%) | Reaction Time (h) | Key Reagents | Purification Technique |

|---|---|---|---|---|

| Two-Step Activation | 68–72 | 14–20 | SOCl₂, Triethylamine | Column Chromatography |

| One-Pot Coupling | 75–80 | 6–8 | EDCI, DMAP | Recrystallization |

The one-pot method offers superior efficiency and reduced processing time, whereas the two-step approach provides better control over intermediate purity.

Structural Validation and Analytical Techniques

Spectroscopic Characterization

Post-synthesis validation employs nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The NMR spectrum exhibits characteristic signals at δ 1.35–1.40 ppm (triplet, ethyl CH₃), δ 2.45 ppm (singlet, pyrazole CH₃), and δ 6.20–6.80 ppm (furan protons). IR stretches at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (amide C=O) confirm functional group integrity.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30) ensures >95% purity. Retention times typically range between 8–10 minutes under isocratic conditions.

Challenges and Mitigation Strategies

Side Reactions

Competitive ester hydrolysis or pyrazole ring opening may occur under prolonged heating. Mitigation involves strict temperature control and use of anhydrous solvents.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative:

Reaction conditions :

-

Acidic hydrolysis : Concentrated HCl (1–3 M) at 80–100°C for 4–6 hours.

-

Basic hydrolysis : NaOH (1–2 M) in aqueous ethanol under reflux for 2–4 hours.

Product :

5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid, confirmed via IR spectroscopy (broad O–H stretch at 2500–3000 cm⁻¹) and LC-MS.

Amidation and Transesterification

The ester group participates in nucleophilic substitution reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amidation | Ammonia or primary amines, DCC, RT | 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxamide derivatives |

| Transesterification | Alcohols (e.g., ethanol), H₂SO₄, reflux | Ethyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate |

Pyrazole Carbonyl Reactivity

The ketone moiety in the pyrazole ring engages in nucleophilic additions:

Key transformations :

-

Hydrazide formation : Reaction with hydrazine hydrate yields pyrazole-3-carbonyl hydrazide, a precursor for heterocyclic scaffolds .

-

Grignard addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl group, forming tertiary alcohols.

Mechanistic insight :

The electron-withdrawing pyrazole ring enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack.

Furan Ring Functionalization

The furan moiety undergoes electrophilic substitution, primarily at the 5-position:

Example reaction :

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group, confirmed by NMR (δ 8.2 ppm for NO₂).

Limitations :

Steric hindrance from the adjacent ester group reduces reactivity at the 3-position.

Biological Interactions

While not a direct chemical reaction, the compound interacts with biomolecules:

-

Cyclooxygenase inhibition : Pyrazole derivatives suppress prostaglandin synthesis via COX-2 binding (IC₅₀ ~15 μM).

-

Serotonin receptor modulation : Structural analogs exhibit partial agonist activity at 5-HT₂A receptors.

Synthetic Utility

These reactions enable the synthesis of derivatives with tailored properties:

-

Enhanced solubility : Hydrolysis to carboxylic acids improves aqueous compatibility.

-

Bioprobe development : Amidation generates fluorescent tags for receptor binding studies.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies on enantioselective transformations and catalytic mechanisms are warranted to expand its synthetic applications.

Scientific Research Applications

Pharmacological Potential

Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate has not been extensively studied, but related pyrazole derivatives are recognized for their significant pharmacological properties, including:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Studies indicate that similar compounds exhibit potent anti-inflammatory effects, suggesting that this compound may also possess therapeutic potential in treating inflammatory conditions.

- Antimicrobial Activity : Compounds with similar structures have demonstrated activity against various bacterial strains. This suggests that this compound could be explored as a candidate for developing new antimicrobial agents.

Mechanistic Insights

The mechanism of action for this compound may involve interactions with specific cellular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π–π interactions, while the furan ring can participate in π-stacking interactions, enhancing the compound's binding affinity and specificity .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

- Attachment to the Furan Ring : The furan moiety can be introduced through electrophilic substitution or coupling reactions with suitable reagents.

Industrial Applications

In industrial contexts, this compound may serve as a building block for synthesizing more complex heterocyclic compounds or materials with specific electronic or optical properties. Its unique structural features could enable its use in various applications ranging from pharmaceuticals to advanced materials .

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, pyrazole derivatives were administered to rats with induced paw edema. The results indicated a significant reduction in inflammation compared to control groups, showcasing some derivatives' superior efficacy compared to established anti-inflammatory drugs like celecoxib .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, indicating their potential as alternative treatments .

Mechanism of Action

The mechanism of action of Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of furan-2-carboxylate derivatives, many of which exhibit variations in substituents that influence their properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations

Lipophilicity and Bioavailability :

- The target compound’s pyrazole-carbonyl group likely increases lipophilicity compared to analogues like Methyl 5-(3-nitrophenyl)furan-2-carboxylate (LogP = 3.16) . Ethyl ester derivatives (e.g., Ethyl 5-(2-furyl)-1-methylpyrazole-3-carboxylate) may exhibit higher metabolic stability than methyl esters due to slower hydrolysis .

Crystallinity and Intermolecular Interactions :

- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate demonstrates strong stacking interactions in its crystal structure due to the electron-withdrawing nitro group, which enhances packing efficiency . The target compound’s pyrazole moiety may instead favor hydrogen bonding via its carbonyl group, as suggested by general principles in hydrogen-bond-driven crystallization .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate, which employs K2CO3 as a base and DMF as a solvent . However, the pyrazole-carbonyl linkage may require additional steps, such as a coupling reaction.

Biological Activity: While Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate shows antimycobacterial activity , the target compound’s biological profile remains uncharacterized.

Biological Activity

Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate is a complex organic compound that integrates a furan moiety with a pyrazole derivative. This compound's unique structural features suggest potential biological activities, although specific studies on its biological effects remain limited. This article reviews the available literature on the biological activity of this compound, drawing parallels with related pyrazole derivatives known for their pharmacological properties.

Structural Characteristics

The compound features:

- Furan-2-carboxylate structure : This contributes to its chemical reactivity and potential interactions with biological targets.

- Pyrazole carbonyl group : Located at the 5-position, this modification may influence its pharmacokinetic properties and enhance biological activity.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have been documented to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A review highlighted that certain pyrazole derivatives demonstrated COX-1/COX-2 inhibitory activities with selectivity indices indicating their potential as anti-inflammatory agents .

Table 1: Summary of Anti-inflammatory Activity of Related Pyrazole Derivatives

| Compound Name | COX Inhibition (IC50 μg/mL) | Selectivity Index |

|---|---|---|

| Compound A | 54.65 | 8.22 |

| Compound B | 60.56 | 9.31 |

| Compound C | 69.15 | >10 |

Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties. For example, pyrazole derivatives have been tested against various bacterial strains, demonstrating significant inhibition rates. The structural characteristics of this compound may suggest similar antimicrobial potential, warranting further investigation into its efficacy against specific pathogens .

Pharmacological Studies

While direct studies on this compound are scarce, related research provides insights into its potential biological activities:

- Anti-inflammatory Studies : A series of substituted pyrazole derivatives were evaluated for their COX inhibitory activity, with some compounds exhibiting superior anti-inflammatory effects compared to standard drugs like diclofenac .

- Antimicrobial Testing : In various studies, pyrazole derivatives were synthesized and screened for antibacterial activity, showing promising results against Gram-positive and Gram-negative bacteria .

Potential Applications

Given the observed biological activities of related compounds, this compound may have several applications in pharmacology:

- As an Anti-inflammatory Agent : Its structural similarity to effective COX inhibitors suggests it could be developed as a new anti-inflammatory drug.

- In Antimicrobial Formulations : The potential antimicrobial activity positions it as a candidate for further development in treating infections.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of structurally similar pyrazole-furan hybrids often involves coupling reactions between activated acyl intermediates and heterocyclic frameworks. For instance, nucleophilic substitution under basic conditions (e.g., KCO) is effective for introducing aryloxy groups into pyrazole cores, as demonstrated in analogous syntheses of 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes . Optimization should focus on solvent polarity (e.g., DMF for high solubility), temperature control to minimize side reactions, and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical for achieving ≥95% purity .

Basic: Which analytical techniques are essential for structural characterization?

X-ray crystallography remains the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twin refinement . Complement with spectroscopic methods:

- NMR : Confirm substitution patterns (e.g., furan C=O at ~160 ppm in C NMR).

- HRMS : Validate molecular ion peaks (e.g., [M+H] with <2 ppm error).

- FTIR : Identify key functional groups (e.g., pyrazole C=O stretch at ~1700 cm) .

Basic: What safety protocols are recommended for handling this compound?

While specific toxicity data for this compound are limited, analogous pyrazole derivatives exhibit moderate hazards. Key precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can crystallographic challenges (e.g., twinning, disorder) be resolved during refinement?

For twinned crystals, SHELXL’s TWIN/BASF commands allow refinement of twin fractions and scale factors . Disorder in flexible substituents (e.g., ethyl groups) can be modeled using PART/SUMP constraints. Mercury’s Packing Similarity tool aids in identifying pseudo-symmetry or solvent effects contributing to disorder . High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve model accuracy .

Advanced: How can hydrogen-bonding patterns inform supramolecular assembly?

Graph set analysis (e.g., R(8) motifs) quantifies hydrogen-bonding networks. For example, furan C=O often acts as an acceptor, while pyrazole N–H serves as a donor. Use Mercury’s Intermolecular Interaction module to map contacts and calculate interaction energies (e.g., O···H–N distances <2.5 Å). Such analysis predicts crystal packing stability and co-crystal formation .

Advanced: How to address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility or polymorphism. Cross-validate with:

- VT-NMR : Detect dynamic processes (e.g., ring puckering).

- PXRD : Compare experimental and simulated patterns to identify polymorphs.

- DFT Calculations : Optimize gas-phase and crystal-phase geometries to reconcile differences .

Advanced: What methodologies assess potential biological activity?

Screen against target-specific assays (e.g., kinase inhibition). For antimicrobial activity, use microbroth dilution (e.g., MIC determination against Streptococcus spp.). Metabolomic profiling (LC-HRMS) identifies bioactive metabolites, as seen in related furanoid toxins . Dose-response curves (IC) and selectivity indices (e.g., vs. mammalian cells) are critical for efficacy evaluation .

Advanced: How to optimize synthetic yield and selectivity?

Employ Design of Experiments (DoE) to evaluate factors:

- Catalyst : Pd(OAc) vs. CuI for cross-couplings.

- Temperature : Microwave-assisted synthesis reduces reaction time.

- Protecting Groups : Use tert-butyl esters to prevent undesired acylations .

Monitor intermediates via TLC/GC-MS to terminate reactions at >90% conversion.

Basic: What are the stability considerations under varying storage conditions?

Pyrazole esters are prone to hydrolysis under high humidity. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways (e.g., ester cleavage to carboxylic acids). Use inert atmospheres (N) and desiccants (silica gel) for long-term storage .

Advanced: How to study intermolecular interactions in solution vs. solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.